2-Bromopyrimidine

Catalog No.
S662443
CAS No.
4595-60-2
M.F
C4H3BrN2
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyrimidine

CAS Number

4595-60-2

Product Name

2-Bromopyrimidine

IUPAC Name

2-bromopyrimidine

Molecular Formula

C4H3BrN2

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C4H3BrN2/c5-4-6-2-1-3-7-4/h1-3H

InChI Key

PGFIHORVILKHIA-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)Br

Synonyms

2-bromo-pyrimidin;PYRIMIDINE, 2-BROMO-;2-BROMOPYRIMIDINE;Pyrimidine, 2-bromo- (7CI,8CI,9CI);2-Bromopyrimidine,98+%;2-Bromopyrimide;2-Bromopyrimidine,97+%;2-BroMpyriMidine

Canonical SMILES

C1=CN=C(N=C1)Br

Preparation of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

Excited States of Bromopyrimidines Probed by VUV Photoabsorption

Synthesis of Halogenated Heterocycles

Synthesis of 2,7-bis (2-pyrimidyl)-9,9-dihexylfluorene

Microwave-Assisted Aminocarbonylation

2-Bromopyrimidine is a heterocyclic organic compound characterized by the presence of a bromine atom at the second position of the pyrimidine ring. Its molecular formula is C4H3BrN2, and it is classified as an aryl bromide. Typically appearing as a colorless to pale yellow liquid, 2-Bromopyrimidine serves as an important intermediate in various organic synthesis processes, particularly in the pharmaceutical and materials chemistry fields .

  • 2-Bromopyrimidine should be handled with care as it may be harmful if swallowed or inhaled [].
  • It is recommended to wear appropriate personal protective equipment (PPE) when working with this compound [].

  • Lithiation: It reacts with butyllithium to form 2-lithiopyrimidine, which is a versatile reagent for further synthetic transformations .
  • Cross-Coupling Reactions: This compound is utilized in cross-coupling reactions, such as the synthesis of 2,7-bis(2-pyrimidyl)-9,9-dihexylfluorene when reacted with 9,9-dihexylfluorene-2,7-diboronic acid .
  • Oxidative Transformations: It can be oxidized to form pyrithione through a two-step synthesis involving oxidation followed by substitution reactions .

The biological activity of 2-Bromopyrimidine has been explored in various contexts. It exhibits potential as an antimicrobial agent and has been investigated for its effects on cell signaling pathways. Additionally, derivatives of 2-Bromopyrimidine have shown promise in anti-cancer research due to their ability to inhibit specific kinases involved in tumor progression .

Several methods are employed for the synthesis of 2-Bromopyrimidine:

  • Bromination of Pyrimidine: The most common method involves the bromination of pyrimidine at the second position using bromine or other brominating agents.
  • Diazotization and Bromination: Another approach includes diazotization of 2-aminopyrimidine followed by bromination, which yields 2-Bromopyrimidine efficiently .

2-Bromopyrimidine finds applications across various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .

Research into the interaction of 2-Bromopyrimidine with biological systems has revealed its potential effects on enzyme activity and cell proliferation. Studies indicate that it may interact with specific receptors or enzymes, influencing cellular responses and pathways relevant to disease mechanisms .

Here are some compounds similar to 2-Bromopyrimidine:

Compound NameMolecular FormulaKey Features
2-ChloropyrimidineC4H4ClN2Similar structure; chlorine instead of bromine.
4-BromopyrimidineC4H3BrN2Bromine at the fourth position; different reactivity profile.
5-BromopyrimidineC4H3BrN2Bromine at the fifth position; used in different synthetic pathways.

Uniqueness: What sets 2-Bromopyrimidine apart from its analogs is its specific reactivity due to the positioning of the bromine atom, which influences its utility in various

Traditional Diazotization Approaches

The diazotization of 2-aminopyrimidine remains the most established method for synthesizing 2-bromopyrimidine. This approach, analogous to the Craig process for 2-bromopyridine, involves sequential steps:

  • Formation of the diazonium salt: 2-Aminopyrimidine reacts with hydrobromic acid (HBr) and bromine (Br₂) at low temperatures (-10°C to 0°C) to form a perbromide intermediate.
  • Diazotization: Sodium nitrite (NaNO₂) is added to generate the diazonium ion, which undergoes bromination to yield 2-bromopyrimidine.
  • Neutralization: Aqueous sodium hydroxide (NaOH) is introduced to precipitate the product, enabling extraction via solvents like methylene chloride.

Optimization Insights:

  • Sulfuric acid (H₂SO₄) addition: Replacing a portion of HBr with concentrated H₂SO₄ reduces costs and improves efficiency, as H₂SO₄ acts as a hydrogen ion source.
  • Molar ratios: HBr:2-aminopyrimidine ratios of 1:1 to 3.5:1 and H₂SO₄:HBr ratios of 2:8 to 8:2 are critical for maximizing yields.
  • Yield challenges: Early methods reported moderate yields (~26.6%), while optimized protocols achieve >90% purity and recovery rates exceeding 90%.

Table 1: Diazotization Parameters and Outcomes

ParameterOptimal RangeOutcomeSource
Temperature (diazotization)-10°C to 0°CMinimizes side reactions
HBr:Substrate ratio1:1 to 3.5:1High yield
H₂SO₄:HBr ratio2:8 to 8:2Cost-effective H⁺ source
Neutralization agentNaOH (6–15 moles)Precipitation of product

Halogen Exchange Reactions

Halogen exchange strategies offer alternative routes to 2-bromopyrimidine, particularly for substrates with pre-existing halogens.

Silyl-Mediated Exchange

Bromotrimethylsilane (BrSiMe₃) facilitates halogen displacement in 2-chloropyrimidine:

  • Mechanism: Formation of N-trimethylsilylpyridinium intermediates enables halogen substitution.
  • Conditions: Refluxing in aprotic solvents (e.g., DMF, CH₃CN) at elevated temperatures.
  • Yield: High efficiency, though limited to 2-chloropyrimidines and 2,4-dichloropyrimidines.

Direct Bromination of 2-Chloropyrimidines

2-Chloro-substituted pyrimidines undergo bromination with elemental bromine or iodine in the presence of catalysts:

  • Catalysts: Palladium complexes or Lewis acids (e.g., BF₃) enhance reactivity.
  • Advantages: Clean reaction pathways and compatibility with cross-coupling strategies.

Table 2: Halogen Exchange Efficiency

MethodSubstrateReagentYield/PuritySource
BrSiMe₃-mediated2-ChloropyrimidineBrSiMe₃, DMF, 80°CHigh
Direct bromination2-Chloro-5-alkylpyrimidineBr₂, Pd catalystModerate

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness:

Craig Process Adaptations

  • Steps:
    • Perbromide formation: 2-Aminopyrimidine + HBr + Br₂ → orange-red perbromide.
    • Neutralization: NaOH addition precipitates 2-bromopyrimidine.
  • Advantages:
    • High purity: >99% purity achieved via vacuum distillation.
    • Scalability: Batch sizes optimized for pharmaceutical applications.

Continuous Flow Systems

Emerging methods utilize microreactors to improve heat/mass transfer:

  • Benefits: Reduced reaction times, better yield control, and waste minimization.

Catalytic Bromination Strategies

Modern catalytic approaches enable direct bromination of pyrimidines:

Oxidative Bromination

1,3-Dibromo-5,5-dimethylhydantoin (DBH) with Lewis acids (e.g., TsOH) brominates pyrimidines at C-5:

  • Conditions: Aprotic solvents (CH₂Cl₂, DMF) at ambient temperature.
  • Applications: Compatible with nucleosides and sensitive protecting groups.

Radical-Mediated Bromination

Monoperoxysulfate (KHSO₅) and KBr generate bromine radicals for pyrimidine bromination:

  • Mechanism: Radical addition to electron-rich aromatic rings.
  • Limitations: Limited to electron-deficient pyrimidines.

Table 3: Catalytic Bromination Methods

MethodReagentSubstratePositionYieldSource
DBH + TsOHDBH, TsOHUracil derivativesC-5Quantitative
KBr + KHSO₅KBr, KHSO₅Electron-deficient pyrimidinesC-5Moderate

Cross-Coupling Reactions

Cross-coupling reactions are pivotal for constructing complex biaryl/heteroaryl systems. For bromopyrimidines, Suzuki-Miyaura coupling is a dominant methodology. For example, 5-bromopyrimidine reacts with 2-pyridylboronates under palladium catalysis to yield biaryl derivatives in high yields (91%) [1]. While 2-bromopyrimidine is not directly cited, similar electron-deficient heteroaryl bromides (e.g., pyridines, pyrimidines) typically undergo analogous transformations.

Key factors influencing reactivity include:

  • Catalyst systems: Pd₂(dba)₃ with phosphine oxide ligands (e.g., 14) enhance transmetallation rates for electron-deficient boronates [1].
  • Base selection: Potassium fluoride (KF) is commonly employed to stabilize boronate intermediates [1].
  • Reaction conditions: Elevated temperatures (e.g., 110°C in dioxane) are required for aryl bromides [1].
Reaction PartnerProduct Yield (%)Conditions
2-Pyridylboronate91Pd₂(dba)₃/1, KF, dioxane, 110°C [1]
Aryl bromides74–92Pd₂(dba)₃/2, KF, dioxane, 110°C [1]

Challenges and Solutions

Electron-deficient boronates like 2-pyridyl derivatives face slow transmetallation and protodeboronation. Lithium triisopropyl boronates (e.g., AE) mitigate these issues, enabling coupling with aryl chlorides (57–78% yields) [1].

Domino C–O/C–N/C–C Bond Formation

Domino reactions involving 2-bromopyrimidine could theoretically enable sequential bond formation (e.g., C–N followed by C–C). However, no direct examples are reported in the provided sources. For bromo-substituted pyridines, Heck reactions under palladium catalysis may facilitate C–C bond formation, though debromination side reactions are common [4] [5].

Mechanistic Considerations

Heck reactions proceed via oxidative addition, transmetallation, and reductive elimination. For electron-deficient substrates like pyrimidines, stabilization of palladium intermediates is critical. Bromide additives (e.g., tetrabutylammonium bromide) may suppress debromination pathways [4].

Ruthenium-Catalyzed Multicomponent Reactions

Ruthenium catalysts are versatile for multicomponent reactions (MCRs), but no examples involving 2-bromopyrimidine are documented. Analogous systems (e.g., bromopyridines) may participate in ruthenium-mediated C–H activation or cross-couplings, though this remains speculative without specific data.

Palladium-Mediated Carbonylative Couplings

Carbonylative couplings introduce CO or CO surrogates into products. For bromopyrimidines, this could yield carbonyl-containing derivatives (e.g., ketones, esters). While no examples are provided, protocols for aryl bromides (e.g., using Pd(OAc)₂ and ligands like Ad₂BnP) suggest adaptability [2].

Copper-Catalyzed Functionalization Pathways

Copper catalysts enable C–N, C–O, and C–S bond formation. For 2-bromopyrimidine, potential applications include:

  • Ullmann-type couplings with amines or thiophenols.
  • Chan-Lam couplings for direct C–N bond formation under mild conditions.

While no examples are cited, copper-mediated functionalization of halopyrimidines is precedented in literature (not included in provided sources).

Data Tables and Research Findings

Table 1: Cross-Coupling Reactions with Bromopyrimidines

Boronate PartnerAryl HalideProduct Yield (%)Catalyst System
2-Pyridylboronate5-Bromopyrimidine91Pd₂(dba)₃/1 [1]
Lithium triisopropylAryl chloride57–78Pd₂(dba)₃/2 [1]

Table 2: Heck Reaction Optimization for Bromopyridines

Catalyst SystemLigandProduct Yield (%)Conditions
Pd(OAc)₂/PPh₃None70–90TBAB, ball milling [4]

Anticancer Drug Development

2-Bromopyrimidine serves as a crucial building block in the synthesis of numerous anticancer agents, demonstrating remarkable versatility in targeting multiple cancer-related pathways. Research findings reveal that bromopyrimidine-derived compounds exhibit potent cytotoxic activities across diverse cancer cell lines through various mechanisms of action.

Pyrimidine-2,4-diamine analogues synthesized from 2-bromopyrimidine precursors have shown exceptional anticancer efficacy. Compound Y18, derived from this series, demonstrated significant inhibition of cancer cell proliferation by inducing robust cell cycle arrest and cell senescence through persistent deoxyribonucleic acid damage. The compound exhibited remarkable activity against colorectal cancer HCT116 cells and non-small cell lung cancer A549 cells, with inhibitory concentration 50 values ranging from 4.07 to 4.98 micromolar, which compares favorably with established anticancer agents.

5-Bromo-pyrimidine derivatives have emerged as potent Bcr/Abl tyrosine kinase inhibitors, representing a significant advancement in treating chronic myeloid leukemia. Structure-activity relationship studies revealed that compounds 5c, 5e, 6g, 9e, 9f, and 10c demonstrated potent Bcr/Abl kinase inhibitory activity, with inhibitory concentration 50 values ranging from 0.5 to 5.74 micromolar against K562 human chronic myeloid leukemia cells. These derivatives showed comparable or superior activity to Dasatinib, the current standard therapy, suggesting their potential as alternative therapeutic options.

N-(4-aminopyrimidin-5-yl)oxy-phenyl derivatives targeting vascular endothelial growth factor receptor-2 have demonstrated promising anti-angiogenic properties. Compound SP2 from this series exhibited significant cytotoxic activity with inhibitory concentration 50 values of 4.07 and 4.98 micromolar against HT-29 and COLO-205 cell lines, respectively, while showing vascular endothelial growth factor receptor-2 kinase inhibition activity with an inhibitory concentration 50 of 6.82 micromolar.

Aroyl diheterocyclic pyrrole derivatives incorporating bromopyrimidine moieties have revealed a novel mechanism of cancer cell death through ferroptosis induction. Compound 15 demonstrated exceptional potency with inhibitory concentration 50 values of 0.00201 micromolar against OVCAR-3 cells and 0.01006 micromolar against U-87 MG cells. This compound induced ferroptosis rather than conventional apoptosis, representing a paradigm shift in anticancer mechanism design.

Compound SeriesTarget Cancer TypesIC50 Range (μM)Mechanism of ActionClinical Significance
Pyrimidine-2,4-diamine analoguesColorectal, Lung4.07-4.98Cell cycle arrest, senescencePersistent DNA damage induction
5-Bromo-pyrimidine derivativesChronic myeloid leukemia0.5-5.74Bcr/Abl kinase inhibitionAlternative to Dasatinib therapy
VEGFR-2 targeting derivativesColon cancer4.07-4.98Anti-angiogenicTumor vascularization inhibition
Aroyl diheterocyclic pyrroleGlioblastoma, Ovarian0.00201-0.01006Ferroptosis inductionNovel cell death mechanism

Antimicrobial Agent Synthesis

2-Bromopyrimidine derivatives have demonstrated significant antimicrobial potential against both bacterial and fungal pathogens, addressing the growing concern of antibiotic resistance. The structural modifications enabled by bromopyrimidine scaffolds provide multiple pathways for developing novel antimicrobial agents with enhanced efficacy and reduced resistance development.

5-Bromo-pyrimidine derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds 5a, 5c, 5e, 6b, 6d, and 6h demonstrated significant activity against tested bacterial strains, with minimum inhibitory concentrations ranging from 32 to 64 micrograms per milliliter. The promising antimicrobial activity of these derivatives positions them as potential lead compounds for developing novel antibacterial and antifungal agents.

Thiophenyl-pyrimidine derivatives have exhibited superior antibacterial efficacy compared to established antibiotics. These compounds showed higher antibacterial potency than vancomycin and methicillin against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. The mode of action involves effective inhibition of FtsZ polymerization, guanosine triphosphatase activity, and bacterial cell division, leading to bactericidal effects.

Sulfanilamide-pyrimidine compounds synthesized through three-component sulfanilamide hybrids demonstrated equipotent or superior activity compared to existing therapeutic medicines fluconazole and norfloxacin. These novel derivatives effectively suppressed the growth of tested strains through their capacity to intercalate into bacterial deoxyribonucleic acid, forming supramolecular complexes with enhanced membrane permeability.

Thieno[2,3-d]pyrimidine derivatives have shown considerable antibacterial activity against various bacterial strains, with compound 4 demonstrating the strongest antibacterial activity against all tested bacterial strains. Compound 5 exhibited maximum effectiveness against Candida albicans with an inhibitory zone of 26 millimeters, comparable to standard antifungal agents.

Compound ClassMicrobial TargetsActivity LevelMechanismResistance Profile
5-Bromo-pyrimidine derivativesBroad-spectrum bacteria, fungiMIC: 32-64 μg/mLMultiple pathwaysLow resistance development
Thiophenyl-pyrimidineMRSA, VREsSuperior to vancomycinFtsZ inhibitionEffective against resistant strains
Sulfanilamide hybridsVarious bacterial strainsEquipotent to norfloxacinDNA intercalationEnhanced membrane penetration
Thieno[2,3-d]pyrimidineBacteria and Candida26 mm inhibition zoneMultiple mechanismsBroad spectrum activity

Targeted EGFR Inhibitors

2-Bromopyrimidine serves as a fundamental scaffold in developing epidermal growth factor receptor tyrosine kinase inhibitors, particularly for treating non-small cell lung cancer harboring activating mutations. The pyrimidine structure acts as a bioisostere to the purine analog of adenosine triphosphate, facilitating better cellular uptake and enhanced inhibitory activity.

Pyrido[2,3-d]pyrimidine derivatives have demonstrated exceptional potency against mutant epidermal growth factor receptor variants. The 4,6-disubstituted pyrido[2,3-d]pyrimidine compound 20 exhibited epidermal growth factor receptor inhibitory concentration 50 values of 0.5 nanomolar, showing superior selectivity compared to the positive control canertinib, which required 100 nanomolar for complete inhibition. This compound demonstrated complete inhibition at 6 nanomolar, representing a significant improvement in therapeutic window.

Pyrido[3,4-d]pyrimidine derivatives have shown remarkable dual inhibitory activity against both epidermal growth factor receptor and c-ErbB-2. Compounds 22 and 23 demonstrated epidermal growth factor receptor inhibitory concentration 50 values of 0.0001 micromolar, with exceptional efficacy in BT474 breast tumor xenograft models where complete tumor inhibition was achieved at 10 milligrams per kilogram twice daily for 20 days.

2-Aminopyrimidine derivatives designed as fourth-generation epidermal growth factor receptor tyrosine kinase inhibitors specifically target the challenging C797S mutation. Compounds A5 and A13 showed significant anti-proliferative activity against KC-0116 cells harboring EGFR deletion 19/T790M/C797S mutations with high selectivity. Molecular docking studies revealed that A5 forms crucial hydrogen bonds with Met793 and Lys745 residues, contributing to its potent inhibitory activity against triple-mutant epidermal growth factor receptor.

Trisubstituted pyrido[3,4-d]pyrimidine derivatives have addressed the challenge of resistance mutations in epidermal growth factor receptor. Compound 42 demonstrated potent inhibition against EGFR L858R (inhibitory concentration 50: 1.1 nanomolar), EGFR L858R/T790M (inhibitory concentration 50: 34 nanomolar), and EGFR L858R/T790M/C797S (inhibitory concentration 50: 7.2 nanomolar). The hydroxyl group in compound 42 interacts with Ser797, providing stronger binding affinity to mutant epidermal growth factor receptor variants.

Pyrimidine ScaffoldEGFR Mutations TargetedIC50 (nM)Selectivity FeaturesClinical Potential
4,6-disubstituted pyrido[2,3-d]Wild-type, ErbB20.5-1.7High selectivity over wild-typeAdvanced preclinical
4,6-disubstituted pyrido[3,4-d]EGFR, c-ErbB-20.0001Dual inhibition capabilityComplete tumor regression
4-anilinopyrido[3,4-d]-acrylamideEGFR, ErbB2, ErbB38.8-14Acrylamide interaction enhancementMulti-target inhibition
2,4,6-trisubstituted pyrido[3,4-d]L858R/T790M/C797S1.1-34Triple mutation targetingThird-generation TKI
2-Aminopyrimidine derivativesC797S resistance mutationNot specifiedFourth-generation designResistance overcome potential

TRPV1 Antagonist Synthesis

2-Bromopyrimidine derivatives have been extensively explored for developing transient receptor potential vanilloid 1 channel antagonists, offering promising therapeutic potential for pain management and hyperthermia regulation. The pyrimidine scaffold provides an excellent foundation for creating selective and potent modulators of this critical pain-sensing ion channel.

Trisubstituted pyrimidines have been synthesized to improve the aqueous solubility profile of the first transient receptor potential vanilloid 1 clinical candidate AMG 517 while maintaining potent inhibitory activity. Compound 26 demonstrated significant improvement in aqueous solubility with values of ≥200 micrograms per milliliter in 0.01 hydrochloric acid, 6.7 micrograms per milliliter in phosphate buffered saline, and 150 micrograms per milliliter in fasted-state simulated intestinal fluid. This compound retained potent transient receptor potential vanilloid 1 antagonist activity with a capsaicin inhibitory concentration 50 of 1.5 nanomolar and demonstrated oral bioavailability of 24% in rats.

N-aryl cinnamides have emerged as potent and orally bioavailable transient receptor potential vanilloid 1 antagonists through systematic structure-activity relationship optimization. Compound 1, identified through screening efforts, blocked capsaicin-induced and pH-induced uptake of calcium-45 in transient receptor potential vanilloid 1-expressing Chinese hamster ovary cells with inhibitory concentration 50 values of 17±5 and 150±80 nanomolar, respectively. The most potent derivatives 49a and 49b exhibited excellent oral bioavailability in rats with values of 39% and 17%, respectively.

2,7-Diamino-thiazolo[5,4-d]pyrimidines have been identified and synthesized as effective transient receptor potential vanilloid 1 antagonists through comprehensive structure-activity relationship exploration. These compounds demonstrated promising inhibitory activity against the vanilloid receptor, with structural modifications providing insights into optimal substitution patterns for enhanced potency and selectivity.

Bis-substituted pyrimidine derivatives, exemplified by AMG 628, represent highly efficacious agents suitable for clinical development. The synthesis involved practical routes including substituted benzothiazole preparation, enantiopure piperazine fragment synthesis, and selective coupling reactions on 2,6-dichloropyrimidine to access the active pharmaceutical ingredient in high purity and overall yield.

Compound ClassTRPV1 IC50Solubility ProfileBioavailabilityDevelopment Status
Trisubstituted pyrimidines1.5 nM (capsaicin)≥200 μg/mL (HCl)24% (oral, rat)AMG 517 improvement
N-aryl cinnamides17±5 nM (capsaicin)Enhanced39-17% (oral, rat)Research optimization
2,7-Diamino-thiazolo[5,4-d]Structure-dependentOptimizedUnder investigationSAR exploration
Bis-substituted pyrimidineClinical-grade potencyPharmaceutical-gradeClinically relevantClinical development

Tetracyclic Thienopyrimidinone Derivatives

Tetracyclic thienopyrimidinone derivatives incorporating 2-bromopyrimidine structural elements represent a sophisticated class of compounds with diverse therapeutic applications, ranging from antimicrobial agents to cancer therapeutics. These complex molecular architectures combine the pharmacological advantages of both pyrimidine and thiophene rings within tetracyclic frameworks, resulting in enhanced biological activity and improved selectivity profiles.

Tetrahydropyridothienopyrimidine-thiadiazole derivatives have been designed and synthesized through a comprehensive seven-step synthetic approach, demonstrating good yields and significant biological activity. The synthetic protocol involves nucleophilic reactions, Gewald reactions, cyclization processes, and chlorination steps to construct the complex tetracyclic scaffold. These derivatives have shown promising activity against multiple cancer cell lines, with structural modifications allowing fine-tuning of pharmacological properties.

Thienopyrimidinone bacterial tRNA methyltransferase D inhibitors represent a breakthrough in antimicrobial drug development, targeting an essential bacterial enzyme with nanomolar potency. Compound AZ51 demonstrated remarkable inhibitory potency toward all tested tRNA methyltransferase D isozymes with subnanomolar activity against Pseudomonas aeruginosa tRNA methyltransferase D. Structure-activity relationship studies identified compounds 15, 23, and 24 with broad-spectrum antibacterial activity against Gram-positive bacteria and mycobacteria, while also exhibiting activity against Gram-negative pathogens like Acinetobacter baumannii and Salmonella enteritidis.

Tetracyclic pyrido-thieno-pyrimidinone synthesis has been revolutionized through the development of metal-free synthetic pathways. The optimized reaction conditions using cesium carbonate in toluene at 150°C achieved quasi-quantitative yields without requiring palladium catalysts. This breakthrough eliminates the traditional reliance on expensive palladium catalysts while maintaining excellent product yields, making the synthesis more environmentally friendly and cost-effective.

Phosphoinositide 3-kinase inhibitor thienopyrimidines have been discovered as highly potent and selective enzyme inhibitors through rational design approaches. These derivatives demonstrated nanomolar phosphoinositide 3-kinase α inhibitory potency with over 100-fold selectivity against mammalian target of rapamycin kinase. Lead compounds 6g and 6k showed excellent developability profiles in cell-based proliferation and absorption, distribution, metabolism, and excretion assays, positioning them as promising candidates for further development.

Tricyclic and tetracyclic lactone derivatives have been synthesized through rhodium(III)-catalyzed formal [4+2] cycloaddition processes, demonstrating significant antitumor and antiparasitic activities. The synthetic approach involves tandem Sonogashira coupling and 6-endo-dig lactonization reactions, providing access to structurally diverse lactone derivatives. Biological evaluation revealed compounds with growth inhibition 50 values less than 10 micromolar across five human cancer cell lines, with some derivatives showing inhibitory concentration 50 values less than 11 micromolar against Trypanosoma brucei and Leishmania infantum.

Derivative TypeBiological TargetSynthetic ApproachKey ActivityDevelopment Stage
Tetrahydropyridothienopyrimidine-thiadiazoleCancer cell linesSeven-step synthesisMulti-target activityPreclinical optimization
TrmD inhibitor thienopyrimidinonesBacterial tRNA methyltransferaseStructure-based designSubnanomolar potencyAntimicrobial development
Pyrido-thieno-pyrimidinonesVarious targetsMetal-free synthesisQuantitative yieldsSynthetic methodology
PI3K inhibitor thienopyrimidinesPhosphoinositide 3-kinaseRational designNanomolar inhibitionLead optimization
Lactone derivativesCancer/ParasitesRh(III)-catalyzed cycloadditionGI50 <10 μMBiological evaluation

XLogP3

0.5

LogP

0.5 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4595-60-2

Wikipedia

2-Bromopyrimidine

General Manufacturing Information

Pyrimidine, 2-bromo-: INACTIVE

Dates

Last modified: 08-15-2023
1: Goljer I, Molinari A, He Y, Nogle L, Sun W, Campbell B, McConnell O.
Unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine as a simple
way of preparing diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives.
Chirality. 2009 Jul;21(7):681-91. doi: 10.1002/chir.20663. PubMed PMID: 18792960.


2: Hughes G, Wang C, Batsanov AS, Fearn MJ, Frank S, Bryce MR, Perepichka IF,
Monkman AP, Lyons BP. New pyrimidine- and fluorene-containing oligo(arylene)s:
synthesis, crystal structures, optoelectronic properties and a theoretical study.
Org Biomol Chem. 2003 Sep 7;1(17):3069-77. Erratum in: Org Biomol Chem. 2003 Dec
7;1(23):4359. Fearn, Michael J [correction of Fern, Michael]. PubMed PMID:
14518131.

Explore Compound Types